molecular formula C13H24S2 B14628298 2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane CAS No. 56841-52-2

2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane

Cat. No.: B14628298
CAS No.: 56841-52-2
M. Wt: 244.5 g/mol
InChI Key: ODRGRTPDKPMVOZ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane is an organic compound characterized by the presence of a dithiane ring and a dimethylheptenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane typically involves the reaction of 2,6-dimethylhept-5-en-1-ol with 1,3-propanedithiol under acidic conditions to form the dithiane ring. The reaction is usually carried out in the presence of a catalyst such as boron trifluoride etherate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane undergoes various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The dithiane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted dithianes depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiane ring can act as a nucleophile, participating in various biochemical pathways. The dimethylheptenyl side chain may also contribute to the compound’s lipophilicity and ability to interact with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylhept-5-en-1-yl)-1,3-dioxolane
  • 2-(2,6-Dimethylhept-5-en-1-yl)-4-methyl-1,3-dioxane

Uniqueness

2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane is unique due to its dithiane ring, which imparts distinct chemical reactivity compared to similar compounds with dioxolane or dioxane rings. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

CAS No.

56841-52-2

Molecular Formula

C13H24S2

Molecular Weight

244.5 g/mol

IUPAC Name

2-(2,6-dimethylhept-5-enyl)-1,3-dithiane

InChI

InChI=1S/C13H24S2/c1-11(2)6-4-7-12(3)10-13-14-8-5-9-15-13/h6,12-13H,4-5,7-10H2,1-3H3

InChI Key

ODRGRTPDKPMVOZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC1SCCCS1

Origin of Product

United States

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